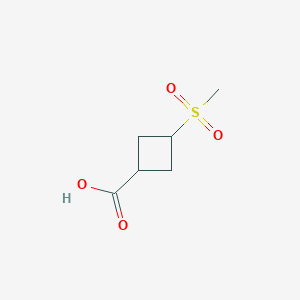

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid

Description

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a methanesulfonyl group (-SO₂CH₃) and a carboxylic acid (-COOH) moiety at the 3- and 1-positions of the cyclobutane ring, respectively. The methanesulfonyl group enhances polarity and hydrogen-bonding capacity, while the cyclobutane ring confers conformational constraints that may improve target selectivity .

Properties

IUPAC Name |

3-methylsulfonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERVKOZBRHYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The compound’s closest structural analogues include cyclobutane derivatives with variations in substituent groups. For example:

Key Observations :

- Polarity and Solubility : The methanesulfonyl group in the target compound increases hydrophilicity compared to the methoxycarbonyl analogue, which may enhance aqueous solubility .

- Synthetic Accessibility : The target compound’s synthesis likely requires sulfonylation steps, whereas the methoxycarbonyl analogue (CAS 1932118-46-1) involves esterification, which is typically milder .

Functional Group Comparisons

- Carboxylic Acid vs. Ester : The -COOH group in the target compound offers higher acidity (pKa ~2–3) compared to the -COOCH₃ group (pKa ~4–5), impacting ionization and binding interactions in biological systems .

- Sulfonyl vs.

Crystallographic and Structural Data

While crystallographic data for (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid are unavailable in the provided evidence, analogous compounds like the bromide derivative () demonstrate the importance of stereochemistry in packing arrangements. For instance, the phenyl rings in ’s compound form an 85.1° dihedral angle, highlighting how substituent orientation affects solid-state interactions . This suggests that the methanesulfonyl group’s geometry could similarly influence crystallinity or co-crystal formation in the target compound.

Biological Activity

(1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its unique structural features, including a methanesulfonyl group and a carboxylic acid group. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-Methanesulfonylcyclobutane-1-carboxylic acid |

| Molecular Formula | C6H10O4S |

| Molecular Weight | 178.21 g/mol |

| InChI | InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

| CAS Number | 1783773-35-2 |

The biological activity of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic reactions in biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound's binding affinity and specificity to target biomolecules.

Biological Activities

Research indicates that (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, indicating potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound in vitro.

- Findings : The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.

- : Suggests potential use in inflammatory disease management.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against bacterial strains.

- Findings : Showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

- : Indicates potential as a lead compound for new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1R,3R)-3-methanesulfonylcyclobutane-1-carboxylic acid, it is useful to compare it with similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| (1R,3R)-3-Methanesulfonylcyclobutane-1-carboxylic acid | Contains methanesulfonyl and carboxylic groups | Anti-inflammatory and antimicrobial |

| Cyclobutane-1,3-dicarboxylic acid | Lacks methanesulfonyl group | Limited biological activity |

| Methanesulfonylcyclopentane-1-carboxylic acid | Cyclopentane ring instead of cyclobutane | Different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.